5-Chloro-3-methylbenzofuran
Overview
Description
Synthesis Analysis
The synthesis of 5-Chloro-3-methylbenzofuran derivatives involves several chemical reactions, highlighting the compound's versatility. For instance, the coupling reaction of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid under solvent-free microwave irradiation yields 6,7-dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one in high yield (Sapari et al., 2019). Another method involves the reaction of 3-methylbenzofuran-2-carbohydrazide with various reagents to afford different 2-substituted-3-methylbenzofuran derivatives, showcasing the compound's synthetic flexibility (Abdel‐Aziz et al., 2009).
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-methylbenzofuran derivatives has been elucidated through various analytical techniques. Crystal structure and Hirshfeld analysis, along with DFT studies, have provided insights into the compound's molecular configuration, intermolecular interactions, and π-π stacking within the crystal structure, enhancing our understanding of its structural properties (Sapari et al., 2019).
Chemical Reactions and Properties
5-Chloro-3-methylbenzofuran undergoes a variety of chemical reactions, demonstrating its chemical reactivity. For example, its derivatives have been synthesized through reactions involving different starting materials, leading to the formation of compounds like pyrazoles and oximes, which exhibit significant antimicrobial activity (Abdel‐Aziz et al., 2009).
Physical Properties Analysis
The physical properties of 5-Chloro-3-methylbenzofuran derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various applications. The crystallization in specific space groups and the presence of short intermolecular interactions play a significant role in determining the physical characteristics of these compounds (Sapari et al., 2019).
Scientific Research Applications
Antimicrobial and Antifungal Activities :
- Abdel‐Aziz, Mekawey, and Dawood (2009) conducted a study on the synthesis and antimicrobial evaluation of novel 2-substituted-3-methylbenzofuran derivatives, demonstrating significant antimicrobial activity against various fungal and bacterial species (Abdel‐Aziz, Mekawey, & Dawood, 2009).
- Sangapure and Basawaraj (2004) synthesized derivatives containing 5-chloro-3-methylbenzofuran and evaluated their antibacterial and antifungal activities, showing promise as antimicrobial agents (Sangapure & Basawaraj, 2004).
Synthesis and Structural Analysis :
- Wong et al. (2018) developed an efficient method to synthesize phthalide-fused indoline derivatives involving 5-chloro-3-methylbenzofuran, useful for metal cation binding studies (Wong et al., 2018).
- Sapari et al. (2019) conducted a study on the crystal structure, Hirshfeld analysis, and DFT study of a compound involving 5-chloro-3-methylbenzofuran, providing insights into molecular interactions and electronic properties (Sapari et al., 2019).
Synthesis of Heterocycles and Their Biological Evaluation :
- Siddiqui (2013) explored the utility of halogenated 2,4-dioxobutanoate derivatives in synthesizing nitrogenous heterocycles, including derivatives of 5-chloro-3-methylbenzofuran, and evaluated their antimicrobial activities (Siddiqui, 2013).
Safety And Hazards
properties
IUPAC Name |
5-chloro-3-methyl-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSSYXMLLXIOCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465365 | |
Record name | 5-CHLORO-3-METHYLBENZOFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methylbenzofuran | |
CAS RN |
1125-41-3 | |
Record name | 5-CHLORO-3-METHYLBENZOFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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